1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide
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Overview
Description
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole and indole precursors. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions .
The final step involves coupling the benzimidazole and indole moieties. This can be achieved through nucleophilic substitution reactions, where the benzimidazole derivative reacts with an indole derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The indole moiety can interact with cellular proteins, affecting signal transduction pathways . These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with similar biological activities.
1-(1H-benzimidazol-2-yl)ethanol: Known for its antimicrobial properties.
Bilastine: A benzimidazole derivative used as an antihistamine.
Uniqueness
1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide stands out due to its unique combination of benzimidazole and indole moieties. This dual structure enhances its potential biological activities and makes it a versatile compound for various research applications.
Biological Activity
The compound 1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide is a synthetic derivative that integrates the structural features of indole and benzimidazole, both of which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C14H19N3O with a molecular weight of approximately 245.33 g/mol. The structure features an indole core linked to a benzimidazole moiety, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds containing both indole and benzimidazole structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the potential of benzimidazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to our target have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and DNA damage pathways .
- Antimicrobial Properties : Benzimidazole derivatives have been noted for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that our compound may share similar properties .
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways. Benzimidazoles have been linked to inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 signaling pathways .
- Antimicrobial Action : The presence of heterocycles in its structure suggests potential interaction with bacterial targets, disrupting their cellular functions.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound stands against other benzimidazole derivatives:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
N-[4-(5-fluoro-benzimidazol)] propanamide | Contains fluorine substituent | Enhanced lipophilicity and anticancer activity |
N,N-diethylbenzimidazole | Lacks oxazole ring | Antimicrobial properties |
5-methylbenzimidazole derivatives | Similar core structure | Diverse properties including anti-inflammatory effects |
This table illustrates that while structurally related compounds exhibit varying degrees of biological activity, the unique combination in our target compound may confer distinct therapeutic advantages.
Case Studies
Recent literature highlights several case studies where benzimidazole derivatives were synthesized and tested for their biological activities:
- Study on Anticancer Activity : A study demonstrated that a benzimidazole derivative induced apoptosis in melanoma cells through ROS-mediated pathways. The compound was effective at low micromolar concentrations, significantly reducing cell viability compared to control treatments .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various benzimidazole derivatives, noting that certain substitutions enhanced activity against resistant strains of bacteria, indicating potential for development into new antibiotics .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]indole-6-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-23-12-10-14-7-8-15(13-18(14)23)20(25)21-11-9-19-22-16-5-3-4-6-17(16)24(19)2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,25) |
InChI Key |
FWWXHTOJTKKOKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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